molecular formula C14H17NO2 B14784866 Methyl 1,3-dihydrospiro[indene-2,3'-pyrrolidine]-4-carboxylate

Methyl 1,3-dihydrospiro[indene-2,3'-pyrrolidine]-4-carboxylate

Cat. No.: B14784866
M. Wt: 231.29 g/mol
InChI Key: XFIVSCZQLFMRSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1,3-dihydrospiro[indene-2,3’-pyrrolidine]-4-carboxylate is a spirocyclic compound characterized by its unique structure, where an indene and a pyrrolidine ring are connected through a spiro carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,3-dihydrospiro[indene-2,3’-pyrrolidine]-4-carboxylate typically involves a 1,3-dipolar cycloaddition reaction. One common method is the reaction of (E)-arylidene-(2H)-indanones with N-metalated azomethine ylides. This reaction proceeds in a regio- and stereoselective manner at room temperature, often using silver acetate as a catalyst and a tertiary amine as a base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3-dihydrospiro[indene-2,3’-pyrrolidine]-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the spirocyclic structure.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1,3-dihydrospiro[indene-2,3’-pyrrolidine]-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for methyl 1,3-dihydrospiro[indene-2,3’-pyrrolidine]-4-carboxylate involves its interaction with molecular targets through its spirocyclic structure. This structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,3-dihydrospiro[indene-2,3’-pyrrolidine]-4-carboxylate is unique due to its specific combination of an indene and pyrrolidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

methyl spiro[1,3-dihydroindene-2,3'-pyrrolidine]-4-carboxylate

InChI

InChI=1S/C14H17NO2/c1-17-13(16)11-4-2-3-10-7-14(8-12(10)11)5-6-15-9-14/h2-4,15H,5-9H2,1H3

InChI Key

XFIVSCZQLFMRSM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1CC3(C2)CCNC3

Origin of Product

United States

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